2-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-4-carboxamide
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Overview
Description
2-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Cyclohexyl group attachment: The cyclohexyl group can be introduced via a nucleophilic substitution reaction.
Pyrimidin-2-yloxy group attachment: This step might involve the reaction of a pyrimidine derivative with an appropriate leaving group on the cyclohexyl ring.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methyl group.
Reduction: Reduction reactions might target the pyrimidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a therapeutic agent, subject to further research and clinical trials.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like thiazole-4-carboxamide, which share the thiazole ring structure.
Cyclohexyl derivatives: Compounds with a cyclohexyl group, such as cyclohexylamine.
Pyrimidine derivatives: Compounds containing the pyrimidine ring, like pyrimidine-2-carboxamide.
Uniqueness
2-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-methyl-N-(4-pyrimidin-2-yloxycyclohexyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-10-18-13(9-22-10)14(20)19-11-3-5-12(6-4-11)21-15-16-7-2-8-17-15/h2,7-9,11-12H,3-6H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODJLOSSMRHFCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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